Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Overview
Description
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C12H15NO6. It is a nitroaromatic ester, characterized by the presence of two methoxy groups and a nitro group on the benzene ring. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures are often used as photoactivatable probes . These probes form short-lived, high-energy intermediates that can chemically couple to nearby residues . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (26925) and its solid physical form suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Action Environment
The compound is recommended to be stored sealed in dry conditions at 2-8°c, suggesting that temperature and humidity may affect its stability .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that similar compounds can generate reactive intermediates that form bonds with nucleophilic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate typically involves the esterification of 4,5-dimethoxy-2-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Reduction: 2-(4,5-dimethoxy-2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrophenylacetic acid.
Scientific Research Applications
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is unique due to the specific positioning of its methoxy and nitro groups on the benzene ring. This arrangement allows for distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various organic compounds. Its versatility in undergoing reduction, substitution, and hydrolysis reactions further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-4-19-12(14)6-8-5-10(17-2)11(18-3)7-9(8)13(15)16/h5,7H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOCPPIVHVUSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278802 | |
Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-53-2 | |
Record name | 5415-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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